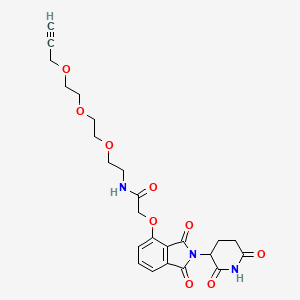
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an amino group, a chlorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl or amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-5-phenyl-1-methylpyridin-2(1H)-one
- 3-Amino-5-(4-chlorophenyl)-1-methylpyridin-2(1H)-one
- 3-Amino-5-(2-fluorophenyl)-1-methylpyridin-2(1H)-one
Comparison: Compared to its analogs, 3-Amino-5-(2-chlorophenyl)-1-methylpyridin-2(1H)-one is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position and type of substituents on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-amino-5-(2-chlorophenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-15-7-8(6-11(14)12(15)16)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3 |
InChI Key |
ZTKZUXOJAHGNMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


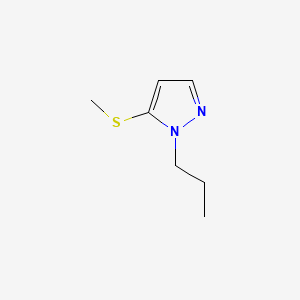
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)



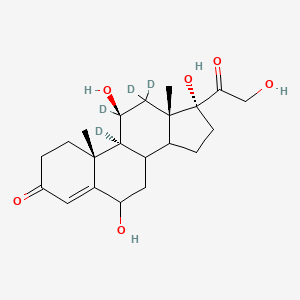
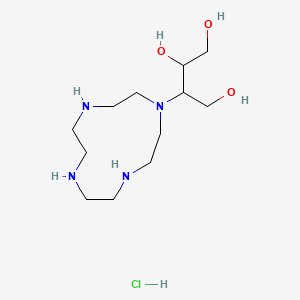
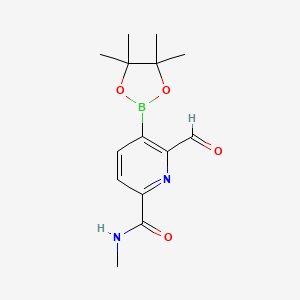


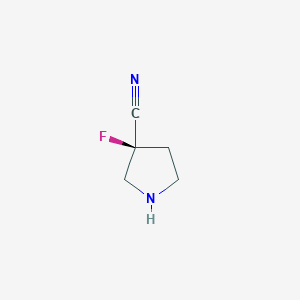
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
